![molecular formula C19H23NO3 B2760159 4-[(Adamantan-1-ylformamido)methyl]benzoic acid CAS No. 848316-29-0](/img/structure/B2760159.png)
4-[(Adamantan-1-ylformamido)methyl]benzoic acid
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Overview
Description
“4-[(Adamantan-1-ylformamido)methyl]benzoic acid” is a chemical compound with the molecular formula C19H23NO3 . It has a molecular weight of 313.39 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[(Adamantan-1-ylformamido)methyl]benzoic acid” is represented by the InChI code: 1S/C19H23NO3/c21-17(22)16-3-1-12(2-4-16)11-20-18(23)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15H,5-11H2,(H,20,23)(H,21,22) .Physical And Chemical Properties Analysis
“4-[(Adamantan-1-ylformamido)methyl]benzoic acid” is a powder at room temperature . It has a melting point of 16-17 degrees Celsius .Scientific Research Applications
Antiviral Activity Against Dengue Virus (DENV)
Dengue fever is a mosquito-borne viral illness prevalent in tropical and subtropical regions. Researchers have synthesized compound 3 by reacting amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This hybrid compound exhibits dual action, combining structural features of known DENV inhibitors. Notably, compound 3 demonstrates significant anti-DENV serotype 2 activity (IC50 = 22.2 µM) and low cytotoxicity .
Unsaturated Adamantane Derivatives
The compound’s adamantane moiety provides a unique scaffold for further derivatization. Researchers have explored methods to synthesize unsaturated adamantane derivatives, which could have applications in drug discovery, materials science, or catalysis .
Thiosemicarbazone Derivatives
By reacting 4-(adamantan-1-yl)-3-thiosemicarbazide with various aromatic aldehydes, novel thiosemicarbazone derivatives (4a–g) can be obtained. These derivatives may exhibit antimicrobial or anti-proliferative properties .
Safety and Hazards
The safety information for “4-[(Adamantan-1-ylformamido)methyl]benzoic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-[(adamantane-1-carbonylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-17(22)16-3-1-12(2-4-16)11-20-18(23)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15H,5-11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRRKIOCVXHVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677046 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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